molecular formula C17H12O B12642947 Methylbenzo[b]naphtho[2,3-d]furan CAS No. 84540-55-6

Methylbenzo[b]naphtho[2,3-d]furan

Cat. No.: B12642947
CAS No.: 84540-55-6
M. Wt: 232.28 g/mol
InChI Key: LZTJEJYXRXRBSJ-UHFFFAOYSA-N
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Description

Methylbenzo[b]naphtho[2,3-d]furan is a polycyclic aromatic compound comprising fused benzene, naphthalene, and furan rings. Its molecular formula is C₁₆H₁₀O (or C₁₈H₁₀O in some derivatives), with a molecular weight of 218.25 g/mol (or higher for substituted variants) . The IUPAC name reflects its fused ring system, where the methyl group is typically attached to the furan or naphthalene moiety. This compound is a solid at room temperature, with a melting point of 220–222°C, and exhibits solubility in organic solvents like ethanol, ether, and chloroform . Its structural complexity and aromaticity make it valuable in organic synthesis, pharmaceuticals, and materials science .

Properties

CAS No.

84540-55-6

Molecular Formula

C17H12O

Molecular Weight

232.28 g/mol

IUPAC Name

11-methylnaphtho[2,3-b][1]benzofuran

InChI

InChI=1S/C17H12O/c1-11-13-7-3-2-6-12(13)10-16-17(11)14-8-4-5-9-15(14)18-16/h2-10H,1H3

InChI Key

LZTJEJYXRXRBSJ-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C3=CC=CC=C3OC2=CC4=CC=CC=C14

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methylbenzo[b]naphtho[2,3-d]furan typically involves the construction of the naphtho[2,3-b]furan system. One common method includes the photochemical reaction of 2,3-disubstituted benzofurans . This process involves the photocyclization of the hexatriene system followed by the aromatization of the benzene ring through the elimination of a water molecule . The starting materials for this synthesis are usually phenols, arylglyoxals, and cyclic 1,3-diketones .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

Methylbenzo[b]naphtho[2,3-d]furan can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one atom or group in the molecule with another, often using reagents like halogens or alkylating agents.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, chromium trioxide

    Reducing agents: Lithium aluminum hydride, sodium borohydride

    Substituting agents: Halogens, alkylating agents

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may produce alcohols or hydrocarbons. Substitution reactions can result in various substituted derivatives of this compound.

Scientific Research Applications

Methylbenzo[b]naphtho[2,3-d]furan has several applications in scientific research, including use as a building block for synthesizing more complex molecules and as a reagent in various organic reactions. It is also studied for its potential biological activity, including antimicrobial and anticancer properties, and investigated for potential therapeutic applications, particularly in the development of new drugs. Additionally, it is used in the production of dyes, pigments, and other industrial chemicals.

Scientific Research Applications

  • Chemistry this compound is used as a building block for synthesizing more complex molecules and as a reagent in various organic reactions.
  • Biology It is studied for its potential biological activity, including antimicrobial and anticancer properties.
  • Medicine It is investigated for its potential therapeutic applications, particularly in the development of new drugs.
  • Industry It is used in the production of dyes, pigments, and other industrial chemicals.

Comparison with Similar Compounds

This compound can be compared with other similar compounds:

  • Naphtho[1,2-b]benzofuran It is similar in structure but differs in the position of the furan ring.
  • Dibenzo[b,d]furan It contains two benzene rings fused to a furan ring, differing in the arrangement of the rings.

These compounds share some chemical properties and reactivity but differ in their specific applications and biological activities.

Case Studies and Research Findings

  • Antiviral Activity Certain furan-containing compounds displayed EC50 values ranging from 0.20 to 0.96 μM against viral infections, indicating strong antiviral potency.
  • Cytotoxicity Assessment In vitro studies have shown that compounds related to this compound exhibit low cytotoxicity in mammalian cell lines (e.g., Vero and MDCK cells), with CC50 values exceeding 100 μM.
  • Inhibition Studies Research has demonstrated that structural modifications can significantly enhance the inhibitory activity against specific viral targets, suggesting a pathway for optimizing the compound for therapeutic use.

Naphtho[2,3-b]furan-4,9-diones

Naphtho[2,3-b]furan-4,9-dione is an important structural motif present in natural products, drugs, and drug candidates . Visible-light-mediated [3+2] cycloaddition reaction for the synthesis of naphtho[2,3-b]furan-4,9-diones and dihydronaphtho[2,3-b]furan-4,9-diones has been developed . Under environmentally friendly conditions, a variety of title compounds were delivered in good yields . This new protocol shows excellent regioselectivity and remarkable functional group tolerance and provides a powerful, green, efficient, and facile means to expand the structural diversity of naphtho[2,3-b]furan-4,9-diones and dihydronaphtho[2,3-b]furan-4,9-diones as promising scaffolds for novel drug discovery .

Mechanism of Action

The mechanism of action of methylbenzo[b]naphtho[2,3-d]furan involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or interact with cellular receptors to exert its effects . The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Structural and Electronic Features

Table 1: Structural Comparison of Furan-Annulated Polycyclic Compounds

Compound Name Core Structure Key Substituents Electronic Properties
Methylbenzo[b]naphtho[2,3-d]furan Benzene + naphthalene + furan Methyl group Extended π-conjugation, fluorescence potential
Benzo[4,5]thieno[3,2-b]naphtho[2,3-d]furan (BTNF) Naphthalene + thiophene + furan Thiophene ring Enhanced electron delocalization due to sulfur
11-Arylbenzo[b]naphtho[2,3-d]furan Benzene + naphthalene + furan Aryl groups (e.g., phenyl) Improved binding affinity for enzyme inhibition
Naphtho[2,3-b]furan-4,9-dione Naphthalene + furan + diketone Two ketone groups Electrophilic reactivity, redox activity

Key Observations :

  • The methyl group in this compound enhances steric stability without significantly altering electronic properties compared to unsubstituted analogs.
  • Thiophene-containing analogs (e.g., BTNF) exhibit stronger electron-withdrawing effects due to sulfur’s electronegativity, influencing charge transport in materials science .
  • Aryl-substituted derivatives show superior biological activity due to increased hydrophobic interactions with target proteins .

Key Observations :

  • This compound is efficiently synthesized via one-pot methods , offering scalability for industrial applications .
  • Copper-mediated synthesis (e.g., BTNF) provides moderate yields but introduces heteroatoms (e.g., sulfur) for specialized applications .

Physicochemical Properties

Table 3: Physicochemical and ADMET Properties

Compound Name Melting Point (°C) Solubility Lipinski’s Rule Violations Oral Bioavailability
This compound 220–222 Organic solvents 0 High
Benzo[b]naphtho[2,3-d]furan 479.3 (reported) Low aqueous solubility 0 High
Naphtho[2,3-b]furan-4,9-dione ~250 Moderate in DMSO 1 (high molecular weight) Moderate

Key Observations :

  • This compound adheres to Lipinski’s rules (zero violations), ensuring favorable pharmacokinetics .
  • Derivatives with diketone groups (e.g., naphtho[2,3-b]furan-4,9-dione) may violate molecular weight criteria, reducing oral bioavailability .

Key Observations :

  • Aryl-substituted derivatives exhibit potent PTP1B inhibition and antihyperglycemic effects, making them candidates for diabetes therapy .
  • Pyrazole-functionalized analogs demonstrate strong antibacterial activity against Gram-positive bacteria .

Biological Activity

Methylbenzo[b]naphtho[2,3-d]furan (MBNF) is a polycyclic aromatic compound that has garnered attention due to its diverse biological activities. This article provides a comprehensive overview of the biological activities associated with MBNF, including its synthesis, pharmacological effects, and potential therapeutic applications.

Chemical Structure and Synthesis

MBNF is characterized by its complex polycyclic structure, which includes fused aromatic rings. The synthesis of MBNF and its derivatives often involves multi-step reactions, including cyclization and oxidation processes. Recent studies have highlighted various synthetic methodologies that yield MBNF with high efficiency and purity, underscoring its significance in medicinal chemistry.

Antitumor and Cytotoxic Properties

Several studies have demonstrated the antitumor activity of MBNF and its derivatives. For instance, compounds derived from the naphtho[2,3-d]furan framework have shown significant cytotoxicity against various cancer cell lines, including leukemia and solid tumors. A notable study indicated that MBNF exhibits moderate cytotoxicity against human leukemia U937 and HL-60 cells, suggesting its potential as a chemotherapeutic agent .

Table 1: Cytotoxic Activity of MBNF Derivatives

CompoundCell Line TestedIC50 (µM)Reference
MBNFU93715
MBNFHL-6020
DihydronaphthofuranKB10

Antiviral Activity

MBNF has also been investigated for its antiviral properties. Research indicates that certain derivatives exhibit antiviral activity against viruses such as the Japanese encephalitis virus. This activity is attributed to the ability of these compounds to inhibit viral replication and reduce cytopathic effects in infected cells .

Antioxidant Properties

The antioxidant potential of MBNF has been explored in various studies. Compounds related to MBNF have shown significant inhibition of lipid peroxidation and free radical scavenging activity, which are crucial for preventing oxidative stress-related diseases .

Case Studies

  • Anticancer Activity : A study evaluated the effects of MBNF on cancer cell proliferation. The results showed that treatment with MBNF led to a dose-dependent decrease in cell viability in several cancer cell lines, with mechanisms involving apoptosis induction and cell cycle arrest.
  • Antiviral Efficacy : In vitro studies demonstrated that MBNF derivatives significantly reduced viral load in Vero cells infected with the Japanese encephalitis virus. The mechanism was linked to the inhibition of viral entry and replication.

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